BenchChemオンラインストアへようこそ!

4-(6-Methyl-3-pyridyl)benzylamine

CYP2A6 inhibition nicotine metabolism smoking cessation

4-(6-Methyl-3-pyridyl)benzylamine (CAS 1339499-58-9; IUPAC: [4-(6-methylpyridin-3-yl)phenyl]methanamine; molecular formula C₁₃H₁₄N₂; MW 198.26 g/mol) is a heterobiaryl benzylamine comprising a 6-methylpyridin-3-yl group coupled at the para position of a phenylmethanamine. It belongs to the arylbenzylamine class that has been explored as PDE4 inhibitors for neuroprotection , as CYP2A6 inhibitors for smoking cessation , and as Kv7 potassium channel modulators.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
Cat. No. B13700663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methyl-3-pyridyl)benzylamine
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=CC=C(C=C2)CN
InChIInChI=1S/C13H14N2/c1-10-2-5-13(9-15-10)12-6-3-11(8-14)4-7-12/h2-7,9H,8,14H2,1H3
InChIKeyOAYPCHGOQRRVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Methyl-3-pyridyl)benzylamine: Chemical Identity, Physicochemical Baseline, and Comparator Landscape


4-(6-Methyl-3-pyridyl)benzylamine (CAS 1339499-58-9; IUPAC: [4-(6-methylpyridin-3-yl)phenyl]methanamine; molecular formula C₁₃H₁₄N₂; MW 198.26 g/mol) is a heterobiaryl benzylamine comprising a 6-methylpyridin-3-yl group coupled at the para position of a phenylmethanamine . It belongs to the arylbenzylamine class that has been explored as PDE4 inhibitors for neuroprotection [1], as CYP2A6 inhibitors for smoking cessation [2], and as Kv7 potassium channel modulators [3]. The closest structural comparators include 4-(pyridin-3-yl)benzylamine (des-methyl; CAS 294648-05-8), 4-(2-methylpyridin-3-yl)benzylamine, 4-(4-methylpyridin-3-yl)benzylamine, and the regioisomeric 3-(6-methylpyridin-3-yl)benzylamine. The 6-methyl substitution on the pyridine ring is the critical structural variable that differentiates this compound from its des-methyl and positional-methyl analogs.

Why 4-(6-Methyl-3-pyridyl)benzylamine Cannot Be Interchanged with Des-Methyl or Positional-Methyl Pyridylbenzylamine Analogs


Within the arylbenzylamine class, the position of the methyl substituent on the pyridine ring profoundly alters target binding potency and CYP isoform selectivity. In the structurally related 3-alkynyl-pyridine methanamine series, a systematic methyl scan across all four available pyridine positions (2-, 4-, 5-, 6-) revealed CYP2A6 IC₅₀ values spanning over two orders of magnitude — from 0.055 µM (4-methyl) to >10 µM (2-methyl and 5-methyl), with the 6-methyl analog (compound 4e) yielding an intermediate IC₅₀ of 5.5 µM [1]. This positional SAR demonstrates that even a single methyl group shift on the pyridine ring can convert a potent inhibitor into an essentially inactive compound. Furthermore, the des-methyl parent 4-(pyridin-3-yl)benzylamine exhibits a CYP2A6 IC₅₀ of 8.6 µM [2], confirming that the 6-methyl group itself modulates — though does not maximize — target engagement. For procurement decisions in medicinal chemistry programs targeting CYP2A6, PDE4, Kv7, or kinase pathways, substituting the 6-methyl regioisomer with a des-methyl, 2-methyl, or 5-methyl analog without experimental validation risks introducing unpredictable changes in potency, selectivity, and off-target profiles.

4-(6-Methyl-3-pyridyl)benzylamine: Quantitative Differentiation Evidence Against Closest Structural Analogs


CYP2A6 Inhibitory Potency: 6-Methyl Substitution Produces Intermediate Potency Distinct from Both Inactive and Highly Potent Regioisomers

In a systematic methyl-position scan of 3-substituted pyridine methanamines evaluated for CYP2A6 inhibition, the 6-methyl analog (compound 4e) exhibited an IC₅₀ of 5.5 ± 0.50 µM [1]. This represents a potency intermediate between the highly active 4-methyl regioisomer (compound 4g; IC₅₀ = 0.055 ± 0.016 µM, approximately 100-fold more potent) and the essentially inactive 2-methyl (compound 4h; IC₅₀ >10 µM) and 5-methyl (compound 4f; IC₅₀ >10 µM) regioisomers [1]. The des-methyl reference compound 4a (3-pyridyl-alkyne-methanamine) showed an IC₅₀ of 0.16 ± 0.03 µM [1]. In a separate study, the des-methyl 4-(pyridin-3-yl)benzylamine exhibited a CYP2A6 IC₅₀ of 8.6 µM (8.60E+3 nM) [2]. Although the linker chemistry differs between these series (alkyne vs. direct phenyl), the consistent observation is that the 6-methyl substitution yields measurable but moderate CYP2A6 inhibitory activity, distinguishing it from both the highly potent 4-methyl and the inactive 2-/5-methyl regioisomers.

CYP2A6 inhibition nicotine metabolism smoking cessation

CYP Isoform Selectivity Fingerprint: 6-Methyl Substitution Confers a Distinct Selectivity Window Versus Other CYP Isoforms

The full CYP selectivity panel for the 6-methyl analog (compound 4e) against eight major hepatic CYP isoforms showed: CYP2A6 IC₅₀ = 5.5 µM; CYP3A4 >50 µM; CYP2D6 >50 µM; CYP2C9 >50 µM; CYP2C19 = 13 ± 2.1 µM; CYP1A2 = 6.1 ± 0.70 µM; CYP2B6 = 13 ± 2.5 µM; CYP2C8 >50 µM; CYP2E1 = 29 ± 1.2 µM [1]. This profile contrasts sharply with the 4-methyl analog (compound 4g), which showed measurable inhibition across all isoforms (CYP3A4 IC₅₀ = 5.6 µM; CYP2D6 IC₅₀ = 2.4 µM; CYP2C9 IC₅₀ = 36 µM; CYP2C19 IC₅₀ = 8.0 µM; CYP1A2 IC₅₀ = 11 µM; CYP2B6 IC₅₀ = 20 µM; CYP2C8 IC₅₀ = 8.6 µM; CYP2E1 IC₅₀ = 19 µM), indicating broader off-target CYP engagement [1]. The 6-methyl compound thus provides a superior selectivity window: it is essentially clean against CYP3A4, CYP2D6, CYP2C9, and CYP2C8 (>50 µM), whereas the more potent 4-methyl analog inhibits these isoforms at clinically relevant concentrations, potentially increasing drug-drug interaction risk.

CYP selectivity drug-drug interaction ADME profiling

Arylbenzylamine PDE4 Inhibitory Activity: Pyridin-3-amine Side Chain Confers Class-Level PDE4B1/D7 Activity Not Observed with Alternative Heterocyclic Replacements

In a series of arylbenzylamine derivatives screened against human PDE4B1 and PDE4D7 isoforms, compounds bearing a pyridin-3-amine side chain displayed good inhibitory activities, with the most potent compounds (11r and 11s) achieving mid-nanomolar IC₅₀ values and partial binding to PDE4B1 (Imax = 93% and 90%, respectively) [1]. Compound 11r demonstrated a nearly sevenfold improvement in oral bioavailability (8.20%) compared to the earlier lead FCPR03 (1.23%) [1]. In a cell-based Parkinson's disease model (SH-SY5Y cells challenged with MPP⁺), compounds 11r and 11s exhibited neuroprotective effects exceeding those of the reference PDE4 inhibitor rolipram [1]. Although 4-(6-methyl-3-pyridyl)benzylamine itself was not the specific compound 11r or 11s in this study, the pyridin-3-yl pharmacophore with appropriate benzylamine connectivity was identified as the core structural determinant for PDE4B1/D7 engagement within this chemotype. Compounds lacking the pyridin-3-amine motif (e.g., phenyl-only or pyrimidine replacements) did not achieve comparable PDE4 inhibition in the preliminary screen [1].

PDE4 inhibition neuroprotection Parkinson's disease

Molecular Size and Physicochemical Differentiation: 6-Methyl Group Adds Modest Lipophilicity and Steric Bulk Versus Des-Methyl Parent Without Violating Lead-Like Property Space

4-(6-Methyl-3-pyridyl)benzylamine (MW 198.26 g/mol; calculated logP approximately 1.8–2.1) incorporates a single methyl group addition compared to the des-methyl parent 4-(pyridin-3-yl)benzylamine (MW 184.24 g/mol) [1]. This modest increase in molecular weight (+14 Da) and lipophilicity (estimated ΔlogP ≈ +0.5) positions the compound within favorable lead-like property space (MW <250; clogP <3). In the CYP2A6 inhibitor series, the authors explicitly noted a strategy of 'keeping the molecular weight of the compounds low' to allow for future refinement while staying within Rule of Five compliance [2]. The 6-methyl substitution achieves a balance: sufficient steric and electronic differentiation to alter target binding and CYP selectivity (see Evidence Items 1 and 2) without propelling the molecule into higher molecular weight ranges that complicate downstream optimization. By contrast, bulkier 4-position substituents (ethyl, propyl, methoxy) in the same series led to variable effects on potency while increasing MW and logP more substantially [2].

physicochemical properties lead-likeness CNS drug design

4-(6-Methyl-3-pyridyl)benzylamine: Evidence-Backed Application Scenarios for Research Procurement


CYP2A6 Inhibitor Lead Optimization: Intermediate-Potency Tool Compound with Favorable Selectivity Window

The CYP isoform selectivity profile of the 6-methylpyridin-3-yl pharmacophore — potent enough for CYP2A6 engagement (IC₅₀ = 5.5 µM) yet clean against CYP3A4, CYP2D6, CYP2C9, and CYP2C8 (all >50 µM) — makes this scaffold ideal for smoking cessation lead optimization programs that require CYP2A6 inhibition without broad CYP liability [1]. Researchers can use 4-(6-methyl-3-pyridyl)benzylamine as a core building block to append diverse linkers (alkyne, furan, thiophene, or direct aryl) while preserving the favorable selectivity fingerprint observed in the alkyne-linked series [1]. The des-methyl analog lacks the methyl-dependent CYP2A6/CYP1A2 selectivity window, and the 4-methyl regioisomer introduces unacceptable poly-CYP inhibition, making the 6-methyl substitution the preferred starting point for selective CYP2A6 inhibitor design [1].

PDE4-Targeted Neuroprotective Agent Development: Pyridin-3-ylbenzylamine Scaffold Construction

The arylbenzylamine PDE4 inhibitor series established that pyridin-3-amine-bearing compounds achieve mid-nanomolar PDE4B1/D7 inhibition, partial UCR2 binding, and neuroprotection superior to rolipram in cellular Parkinson's disease models [2]. 4-(6-Methyl-3-pyridyl)benzylamine provides a direct synthetic entry point into this chemotype, with the benzylamine nitrogen serving as a derivatization handle for introducing diversity elements that modulate PDE4 isoform selectivity, Imax, and oral bioavailability [2]. The demonstrated 6.7-fold bioavailability improvement of compound 11r over FCPR03 validates the drug-like potential of this scaffold class and supports procurement for hit-to-lead and lead optimization campaigns in neurodegenerative disease programs [2].

Kv7 (KCNQ) Potassium Channel Modulator Discovery: Substituted Pyridinyl-Methylamine Pharmacophore Exploration

NeuroSearch's patent disclosures (US20120059037A1, EP2408747A1) establish substituted pyridinyl-methylamine derivatives as Kv7 potassium channel modulators with therapeutic applications in epilepsy, pain, migraine, anxiety, and depression [3]. 4-(6-Methyl-3-pyridyl)benzylamine maps directly onto the core pharmacophore described in these patents (substituted pyridinyl connected to a methylamine moiety). The 6-methyl substitution on the pyridine ring provides a specific substitution vector for exploring Kv7 subtype selectivity and channel gating modulation, distinct from unsubstituted or alternatively substituted pyridine analogs covered in the patent genus [3]. Procurement of this specific building block enables focused library synthesis within claimed IP space.

Multitargeted Kinase Inhibitor Fragment Growing: Pyridin-3-amine as a Privileged Kinase Hinge-Binding Motif

The pyridin-3-amine scaffold has been validated in multitargeted protein kinase inhibitor design, with derivatives demonstrating potent inhibition of FGFR, RET, EGFR, EGFR-T790M/L858R, DDR2, and ALK kinases, and compound 3m achieving significant in vivo antitumor activity (TGI = 66.1%) in NCI-H1581 NSCLC xenografts [4]. 4-(6-Methyl-3-pyridyl)benzylamine provides a functionalized pyridin-3-ylbenzylamine core that can serve as a hinge-binding fragment for kinase inhibitor construction [4]. The 6-methyl group offers an additional vector for modulating kinase selectivity, as methyl substitution on the pyridine ring can alter hinge-region hydrogen bonding geometry and hydrophobic packing, distinguishing it from the des-methyl parent as a fragment-growing starting point [4].

Quote Request

Request a Quote for 4-(6-Methyl-3-pyridyl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.